N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide
Description
Historical Context and Development
The development of this compound can be traced through the broader historical progression of acetamide derivative research that began in the early 20th century. The compound was first documented in chemical databases in 2009, with its initial structural characterization and registration occurring on May 28, 2009. This timing coincides with a period of intensive research into phenoxyacetamide derivatives as potential therapeutic agents, particularly following the recognition of their antimicrobial and enzyme inhibitory properties.
The compound's development pathway reflects the systematic exploration of substituted acetamides that gained momentum during the late 1990s and early 2000s. Researchers recognized that modifications to the phenoxy and acetamide portions of these molecules could yield compounds with enhanced biological activities. The specific combination of 2-amino-6-chlorophenoxy substitution represents a targeted approach to optimizing both solubility and biological activity profiles.
Historical patent literature from 2002 demonstrates early recognition of phenyl acetamides as secretory phospholipase A2 inhibitors, establishing a foundation for subsequent research into more complex derivatives. The evolution from simple phenylacetamides to more sophisticated structures like this compound represents decades of structure-activity relationship studies and synthetic methodology development.
The compound has undergone several database modifications since its initial registration, with the most recent update occurring on May 10, 2025, indicating continued research interest and potential new applications. This ongoing attention reflects the compound's importance in contemporary pharmaceutical research programs.
Significance in Organic and Medicinal Chemistry
This compound holds considerable significance in organic chemistry due to its complex aromatic structure and multiple functional group arrangements. The compound exemplifies sophisticated synthetic organic chemistry principles, incorporating both electron-withdrawing chlorine substituents and electron-donating amino groups within a single molecular framework. This structural complexity provides multiple sites for potential chemical modification and derivatization.
From a medicinal chemistry perspective, the compound represents an important class of bioactive molecules with demonstrated potential across multiple therapeutic areas. Research has shown that phenoxyacetamide derivatives exhibit significant antimicrobial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus. The structural features of this compound contribute to its ability to penetrate bacterial cell membranes and interact with essential cellular processes.
The compound's significance extends to enzyme inhibition studies, where phenylacetamide derivatives have shown promise as secretory phospholipase A2 inhibitors. This enzyme class plays crucial roles in inflammatory processes, making compounds like this compound valuable tools for anti-inflammatory drug development. The specific positioning of the amino and chloro substituents on the phenoxy ring creates unique binding interactions with target enzymes.
Recent research has highlighted the potential of related phenoxyacetamide structures in antiviral applications, particularly as severe acute respiratory syndrome coronavirus 2 main protease inhibitors. While specific data for this compound in this context remains limited, the structural similarities to active compounds suggest potential therapeutic applications.
Relationship to Other Acetamide Derivatives
This compound belongs to a broader family of substituted acetamide derivatives that share common structural motifs and biological activities. The compound is structurally related to several important classes of acetamides, including N-(substituted phenyl)-2-chloroacetamides and various phenoxyacetamide derivatives. These relationships provide insights into structure-activity relationships and potential synthetic pathways.
The compound shares structural similarities with N-(4-chlorophenyl)chloroacetamide and N-(4-fluorophenyl)chloroacetamide, which have demonstrated high antimicrobial activity due to their lipophilic properties. The positioning of halogen substituents in these molecules appears crucial for biological activity, with the 6-chloro substitution in this compound providing unique properties compared to 4-position substitutions.
Table 1: Structural Relationships of Related Acetamide Derivatives
| Compound Class | Key Structural Features | Primary Applications |
|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | Chloroacetyl group, substituted phenyl ring | Antimicrobial agents |
| Phenoxyacetamide derivatives | Phenoxy linkage, acetamide functionality | Enzyme inhibitors, antivirals |
| This compound | Amino-chlorophenoxy-phenylacetamide | Research compound, potential therapeutic |
The relationship to 2-phenoxyacetamide derivatives is particularly significant, as these compounds have shown promise as main protease inhibitors for severe acute respiratory syndrome coronavirus 2. The structural modifications present in this compound may enhance or modify these antiviral properties through altered binding interactions and pharmacokinetic profiles.
Comparative analysis with similar structures reveals that the amino substitution at the 2-position of the chlorophenoxy ring distinguishes this compound from many related derivatives. This amino group provides additional hydrogen bonding capabilities and may influence both solubility and target protein interactions. The presence of both electron-donating amino and electron-withdrawing chloro substituents creates a unique electronic environment that may be responsible for specific biological activities.
Current Research Landscape
The current research landscape surrounding this compound reflects growing interest in sophisticated acetamide derivatives for pharmaceutical applications. Contemporary research efforts focus on understanding the compound's biological activities, synthetic accessibility, and potential therapeutic applications across multiple disease areas.
Recent studies on related phenoxyacetamide derivatives have employed advanced computational methods to predict biological activities and optimize structures for specific targets. These investigations utilize structure-based pharmacophore modeling and molecular docking studies to understand protein-ligand interactions and guide synthetic efforts. The application of these methods to this compound research represents a modern approach to drug discovery and development.
Table 2: Current Research Methodologies Applied to Related Compounds
| Research Method | Application | Expected Outcomes |
|---|---|---|
| Structure-based pharmacophore modeling | Target identification and optimization | Enhanced binding affinity |
| Molecular docking studies | Protein-ligand interaction analysis | Mechanism understanding |
| Quantitative structure-activity relationship analysis | Activity prediction | Rational design strategies |
| Antimicrobial screening | Biological activity assessment | Therapeutic potential evaluation |
Current antimicrobial research has demonstrated that chloroacetamide derivatives, including compounds structurally related to this compound, show significant activity against both gram-positive and gram-negative bacteria. These findings have prompted expanded screening programs and structure-activity relationship studies to optimize antimicrobial properties while minimizing potential resistance development.
The field has also witnessed increased interest in acetamide derivatives as enzyme inhibitors, particularly for targets involved in inflammatory and infectious diseases. Research programs are investigating how structural modifications, such as those present in this compound, influence enzyme selectivity and inhibitory potency.
Contemporary synthetic chemistry research has focused on developing efficient and scalable synthetic routes to complex acetamide derivatives. These efforts include investigations of novel carboamination and olefination reactions that may provide access to compounds like this compound through innovative synthetic methodologies.
The integration of computational chemistry with experimental approaches has become increasingly important in current research programs. Machine learning algorithms and artificial intelligence applications are being employed to predict the properties and activities of acetamide derivatives, potentially accelerating the discovery and development of new therapeutic agents related to this compound.
Properties
IUPAC Name |
N-[3-(2-amino-6-chlorophenoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)17-10-4-2-5-11(8-10)19-14-12(15)6-3-7-13(14)16/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOLFTYLIUVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-6-chlorophenol Intermediate
- Starting from commercially available 2,6-dichloroaniline, selective nucleophilic substitution with hydroxide ions under controlled temperature yields 2-amino-6-chlorophenol.
- Reaction conditions typically involve aqueous or alcoholic solvents with bases such as potassium carbonate or sodium hydroxide at temperatures ranging from 60°C to 90°C.
- Purification is achieved by crystallization or extraction methods.
Formation of the Phenoxy Linkage
- The 2-amino-6-chlorophenol intermediate is reacted with 3-bromophenyl derivatives or 3-chlorophenyl derivatives under Ullmann-type coupling conditions or nucleophilic aromatic substitution.
- Catalysts such as copper(I) iodide with ligands (e.g., 1,10-phenanthroline) facilitate the coupling.
- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed at elevated temperatures (100–130°C).
- Reaction monitoring by HPLC or TLC ensures completion.
Acetylation to Form the Acetamide
- The amino group on the phenoxy-substituted aniline is acetylated using acetic anhydride or acetyl chloride.
- The reaction is carried out in anhydrous solvents such as dichloromethane or acetone at 0–25°C to minimize side reactions.
- Bases like pyridine or triethylamine are used to scavenge the acidic byproducts.
- The product is isolated by aqueous workup and purified by recrystallization or chromatography.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-Amino-6-chlorophenol synthesis | 2,6-Dichloroaniline, K2CO3, H2O/EtOH, 80°C, 6 h | 75–85 | High regioselectivity achieved |
| Phenoxy coupling | 2-Amino-6-chlorophenol, 3-bromophenyl, CuI, DMF, 120°C, 12 h | 60–70 | Ullmann coupling with ligand catalyst |
| Acetylation | Acetic anhydride, pyridine, DCM, 0–25°C, 2 h | 80–90 | Mild conditions prevent over-acetylation |
- The final compound is characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure.
- HPLC analysis shows purity levels above 95%.
- Melting point determination and elemental analysis further confirm compound identity and quality.
- Using copper-catalyzed Ullmann coupling significantly improves phenoxy bond formation efficiency compared to classical nucleophilic substitution.
- Solvent choice impacts reaction rate and yield; polar aprotic solvents such as DMF provide better solubility and reaction kinetics.
- Acetylation under controlled temperature and stoichiometry avoids diacetylation or degradation.
- Reaction times and temperatures are optimized to balance yield and purity, with longer times favoring completeness but risking side reactions.
The preparation of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide involves a multi-step synthetic route starting from chlorinated anilines, proceeding through phenol intermediates, and culminating in acetylation to form the acetamide. The key steps include selective nucleophilic substitution, copper-catalyzed phenoxy coupling, and mild acetylation. Optimized reaction conditions and purification techniques ensure high yields and purity suitable for research and potential pharmaceutical applications.
Chemical Reactions Analysis
N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide lies in its antimicrobial properties . Research has shown that derivatives of N-substituted chloroacetamides exhibit promising antimicrobial activity against various pathogens. For instance, a study evaluated several newly synthesized N-(substituted phenyl)-2-chloroacetamides, including those with similar structures to this compound. The compounds demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .
Key Findings:
- Compounds with halogenated substituents on the phenyl ring exhibited enhanced lipophilicity, facilitating their penetration through cell membranes.
- The structure-activity relationship (SAR) indicated that specific functional groups significantly influence antimicrobial efficacy.
Anticonvulsant Activity
Another critical application area for this compound is in the development of anticonvulsant medications . A study synthesized various N-phenylacetamide derivatives and assessed their anticonvulsant activity using animal models. Notably, certain derivatives demonstrated significant efficacy in the maximal electroshock (MES) test, which is a standard method for evaluating potential antiepileptic drugs .
Key Findings:
- Compounds similar to this compound showed varying degrees of protection against seizures.
- The SAR analysis highlighted the importance of structural modifications in enhancing anticonvulsant activity.
Summary Table of Applications
| Application | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bactericidal/Fungicidal | Effective against Gram-positive bacteria; structure influences activity |
| Anticonvulsant | Seizure Protection | Significant activity in MES test; structural modifications enhance efficacy |
| Anticancer | Tumor Inhibition | Potential to inhibit cancer cell growth; requires further investigation |
Mechanism of Action
The mechanism of action of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Donating vs. Withdrawing Groups: The 2-amino group in the target compound may enhance hydrogen-bonding interactions with biological targets (e.g., sodium channels), as seen in Compound H’s analgesic effects .
- Chlorine Position : The 6-chloro substituent in the target compound differs from 3,4-dichloro substitution in ’s analog. Positional effects on lipophilicity (ClogP) and metabolic stability warrant further study.
Pharmacokinetic Considerations
- Rigidity vs. Flexibility: Tetrahydrocarbazole derivatives () exhibit rigid fused-ring systems, likely reducing conformational freedom compared to the target compound’s flexible phenoxy-phenyl linkage. This may impact binding kinetics and off-target effects .
- Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling (similar to ’s protocol), whereas triazine-based analogs (e.g., Compound H) require multistep heterocyclic chemistry .
Biological Activity
N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide is a synthetic organic compound with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClN2O2. Its structure features an acetamide group attached to a phenyl ring, which is further substituted with a 2-amino-6-chlorophenoxy moiety. This unique combination of functional groups enhances its chemical reactivity and biological activity, particularly its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's lipophilicity contributes to its ability to penetrate cell membranes, enhancing its antimicrobial efficacy.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
| Methicillin-resistant S. aureus | 15 µg/mL |
| Candida albicans | 30 µg/mL |
Note: MIC values are indicative of the concentration required to inhibit the growth of the microorganisms.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the chlorinated phenoxy group enhances interactions with biological targets such as enzymes or receptors involved in cellular processes. This interaction may disrupt normal cellular functions, leading to the observed antimicrobial effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on the compound revealed that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant bacterial strains .
- Cytotoxicity Studies : In vitro cytotoxicity assessments demonstrated that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic index for cancer treatment .
- Structure-Activity Relationship (SAR) : Research on related chloroacetamides indicated that variations in substituents on the phenyl ring significantly influenced biological activity, suggesting that similar modifications could enhance the efficacy of this compound .
Potential Applications
Given its biological activities, this compound holds promise for several applications:
- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics, particularly against resistant strains.
- Cancer Therapy : The selective cytotoxicity observed in cancer cell lines suggests potential use in targeted cancer therapies.
- Agricultural Use : Its efficacy against various pathogens may also extend to applications in agrochemicals for crop protection.
Q & A
Q. What are the optimal synthetic routes for N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide?
Methodological Answer: A three-step synthesis is commonly employed:
Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form the nitro intermediate .
Reduction : Use iron powder in acidic conditions to reduce the nitro group to an amine .
Condensation : React the amine intermediate with cyanoacetic acid using a condensing agent (e.g., DCC or EDCI) to form the acetamide derivative .
Key Considerations :
- Monitor reaction pH to avoid side reactions (e.g., hydrolysis of the acetamide group) .
- Use TLC or HPLC to track intermediate purity .
Q. How is the compound characterized for structural confirmation?
Methodological Answer:
- Spectroscopy :
- NMR : Analyze H and C NMR to confirm aromatic proton environments and acetamide carbonyl resonance (~168–170 ppm) .
- IR : Identify characteristic peaks for NH (3300–3500 cm), C=O (1650–1700 cm), and C-Cl (550–750 cm) .
- X-ray Crystallography : Determine dihedral angles between aromatic rings (e.g., ~60.5° between chloro-fluorophenyl and naphthalene planes in related structures) to assess steric effects .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and electronic properties?
Methodological Answer:
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the acetamide carbonyl group often acts as an electron-deficient site .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify regions prone to electrophilic attack (e.g., the amino group in This compound) .
- Vibrational Assignments : Compare DFT-calculated IR frequencies with experimental data to resolve ambiguities in spectral interpretation .
Q. How to resolve contradictions in spectral data during structural analysis?
Methodological Answer:
- Case Study : If H NMR shows unexpected splitting in aromatic protons:
- Perform NOESY to assess spatial proximity of substituents.
- Use variable-temperature NMR to rule out dynamic effects (e.g., rotational barriers in the acetamide group) .
- Cross-Validation : Compare experimental IR/Raman data with DFT simulations to confirm vibrational mode assignments (e.g., NH bending vs. C-Cl stretching) .
Q. What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect impurities (e.g., over-reduced intermediates or dimerization products) .
- Optimization Tactics :
- Adjust stoichiometry of the condensing agent to minimize unreacted amine .
- Introduce protective groups (e.g., acetyl) for the amino group during reduction steps to prevent oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
